![molecular formula C18H18FN5O3 B2580577 1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 953175-75-2](/img/structure/B2580577.png)
1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C18H18FN5O3 . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole nucleus, which is a five-membered heterocycle. This nucleus is present in different structures leading to diversified applications in different areas such as technology, medicine, and agriculture .Applications De Recherche Scientifique
Antibacterial Applications
Novel Oxazolidinone Derivatives
A study by Sang et al. (2016) introduced FYL-67, a novel oxazolidinone derivative, showcasing its effectiveness against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). The research detailed the compound's phase I metabolism through in vitro and in vivo approaches, identifying two main metabolites and suggesting a metabolic pathway that could inform further drug development and analytical methodologies for biological samples Sang et al., 2016.
Neuroinflammatory and Neurodegenerative Disease Treatment
Translocator Protein (TSPO) Ligands
Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. The study highlighted the potential of these compounds for in vivo PET imaging of neuroinflammation, with two derivatives showing significant brain uptake and localization in an AMPA-mediated lesion model, suggesting their utility in diagnosing and monitoring neuroinflammatory conditions Damont et al., 2015.
Antimicrobial Activity Beyond Antibacterial
Broad Spectrum Antimicrobial Potency
Desai et al. (2012) detailed the synthesis of novel quinoline-based derivatives, including compounds structurally similar to the query compound, demonstrating antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This study provides insights into the potential of these compounds to serve as lead molecules for the development of new antimicrobial agents Desai et al., 2012.
Exploratory and Mechanistic Studies
Defluorination Mechanisms
Fasani et al. (2008) conducted an exploratory study on the defluorination of an (aminofluorophenyl)oxazolidinone, elucidating potential S(N)1(Ar*) vs. S(R(+)N)1(Ar*) mechanisms. This research offers valuable mechanistic insights into the photoreactivity of such compounds, which could influence the design of future drugs and their environmental degradation pathways Fasani et al., 2008.
Orientations Futures
Mécanisme D'action
Target of Action
A related compound, a series of 3-(4-fluorophenyl)-1h-pyrazole derivatives, has been evaluated for their antiproliferative activity against two prostate cancer cell lines (lncap and pc-3) and androgen receptor target gene prostate-specific antigen (psa) inhibitory activity in lncap cells .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-(3-morpholin-4-yl-3-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c19-13-1-3-14(4-2-13)24-17-15(11-21-24)18(26)23(12-20-17)6-5-16(25)22-7-9-27-10-8-22/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNPMKFHRFEEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

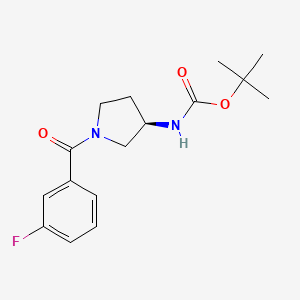
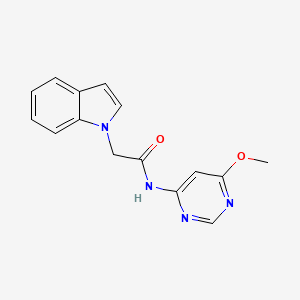
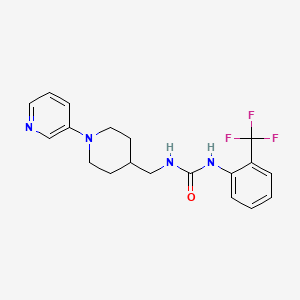


![1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2580502.png)

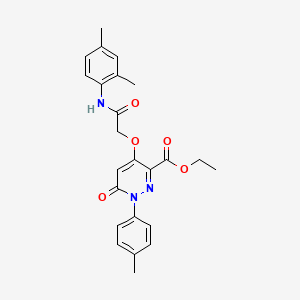
![1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2580505.png)
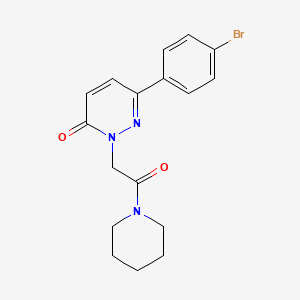
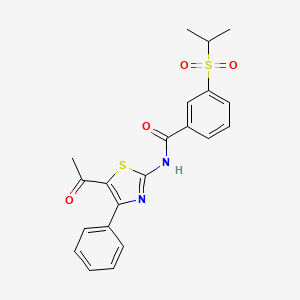

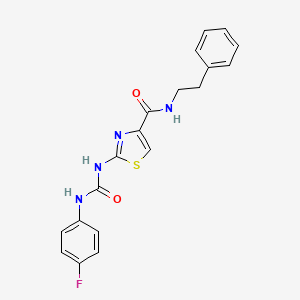
![1-[2-[(4-Chlorobenzoyl)amino]ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580515.png)